molecular formula C15H13Cl2NO5S B5218727 methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate

methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate

Cat. No. B5218727
M. Wt: 390.2 g/mol
InChI Key: BNTVDYMBMGULOP-UHFFFAOYSA-N
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Description

The compound methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate is a sophisticated chemical entity that has drawn interest in various fields of chemistry and materials science due to its unique structure and properties. While specific literature on this exact compound is scarce, related studies provide insight into its potential synthesis, molecular structure, and chemical behavior.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions starting from basic aromatic or benzoic acid precursors. For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a closely related compound, proceeds through etherification, sulfonylation, amination, and esterification steps, with optimization of conditions leading to significant improvements in yields (Xu et al., 2018). This suggests that the target compound could be synthesized through a similar strategic approach, emphasizing the importance of reaction condition optimization.

Molecular Structure Analysis

The structure of sulfonamide compounds features distinct spatial arrangements influencing their chemical behavior and interactions. For example, the study on a novel acaricide reveals how the orientation of sulfonamide and ester substituents in relation to the aromatic ring impacts the compound's molecular conformation through intramolecular hydrogen bonding (Kimura & Hourai, 2005). This information is crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions and Properties

The chemical behavior of sulfonamide-based compounds is varied and can be influenced by substituents on the aromatic rings. For example, the introduction of electron-donating or withdrawing groups can significantly alter the photophysical properties and reactivity of such molecules (Kim et al., 2021). This implies that the specific substituents in the target compound, such as the methoxy and chloro groups, would play a critical role in its reactivity and interaction with other chemicals.

properties

IUPAC Name

methyl 2-chloro-5-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO5S/c1-22-14-6-4-10(8-13(14)17)24(20,21)18-9-3-5-12(16)11(7-9)15(19)23-2/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTVDYMBMGULOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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